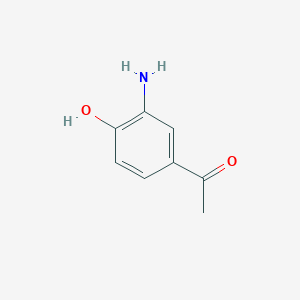
1-(3-氨基-4-羟基苯基)乙酮
概述
描述
1-(3-Amino-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, along with an ethanone group (-COCH3)
科学研究应用
1-(3-Amino-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
1-(3-Amino-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with antioxidant enzymes, potentially inhibiting their activity and leading to increased oxidative stress . This compound can also form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 1-(3-Amino-4-hydroxyphenyl)ethanone on various cell types and cellular processes are profound. It has been shown to disturb quorum sensing systems in bacteria, leading to suppressed expression of quorum sensing-related genes and inhibited activity of antioxidant enzymes . This disturbance results in enhanced oxidative stress and reduced virulence of pathogenic bacteria. Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 1-(3-Amino-4-hydroxyphenyl)ethanone exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, its interaction with antioxidant enzymes leads to their inhibition, resulting in increased oxidative stress . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Amino-4-hydroxyphenyl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and altered cellular metabolism . These temporal effects are essential considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Amino-4-hydroxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced bacterial virulence and enhanced immune responses. At higher doses, it can cause toxic or adverse effects, including increased oxidative stress and damage to cellular structures . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-(3-Amino-4-hydroxyphenyl)ethanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its impact on metabolic flux and metabolite levels has been studied in various organisms, revealing its potential to modulate key metabolic processes . The compound’s ability to influence amino acid and nucleotide metabolism further underscores its significance in biochemical research.
Transport and Distribution
Within cells and tissues, 1-(3-Amino-4-hydroxyphenyl)ethanone is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Amino-4-hydroxyphenyl)ethanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone to form 4-hydroxy-3-nitroacetophenone, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of 1-(3-Amino-4-hydroxyphenyl)ethanone typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated products.
作用机制
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
4-Hydroxyacetophenone: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Aminoacetophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Aminoacetophenone: Has the amino group in a different position, leading to different chemical properties.
Uniqueness: 1-(3-Amino-4-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and form more diverse derivatives compared to its similar compounds .
属性
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLRRXLWJXURTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547686 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54255-50-4 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Amino-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
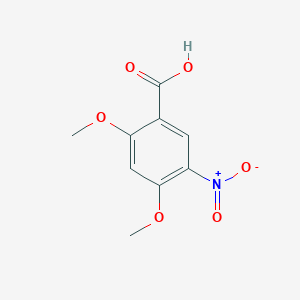
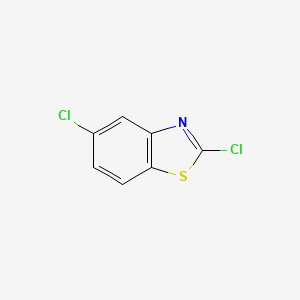

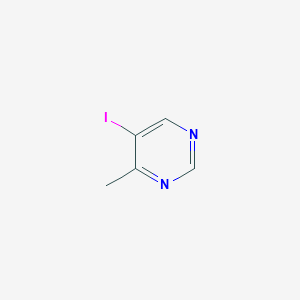
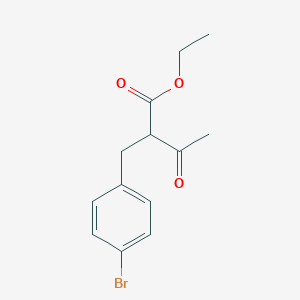
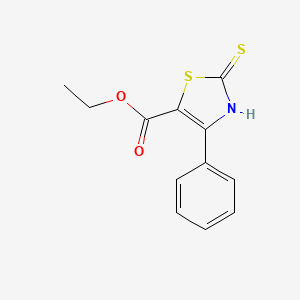
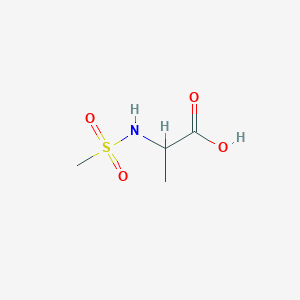


![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)


